4-(2-Methylbut-3-yn-2-yl)pyridine
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Overview
Description
4-(2-Methylbut-3-yn-2-yl)pyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, featuring a 2-methylbut-3-yn-2-yl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbut-3-yn-2-yl)pyridine can be achieved through several methods. One common approach involves the alkynylation of 4-bromopyridine using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically employs a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbut-3-yn-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
4-(2-Methylbut-3-yn-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylbut-3-yn-2-yl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For instance, in biological systems, it may interact with proteins or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylpyridine: Another pyridine derivative with an ethynyl group.
4-(2-Propyn-1-yl)pyridine: Similar structure with a propynyl group instead of a methylbutynyl group.
Uniqueness
4-(2-Methylbut-3-yn-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H11N |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-4-10(2,3)9-5-7-11-8-6-9/h1,5-8H,2-3H3 |
InChI Key |
LJEQUONMIVQGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1=CC=NC=C1 |
Origin of Product |
United States |
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